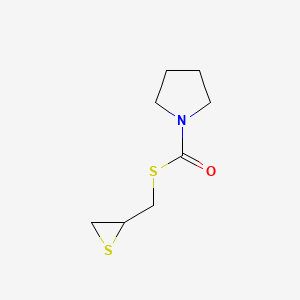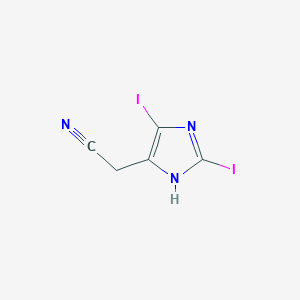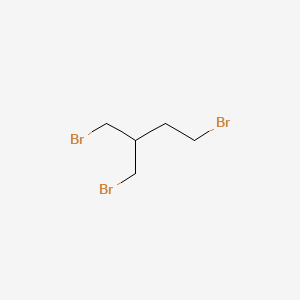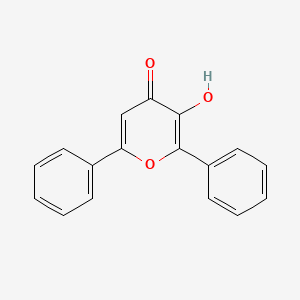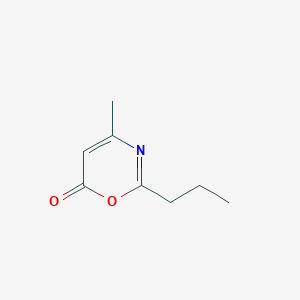
4-Methyl-2-propyl-6H-1,3-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be achieved through several methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring .
Industrial Production Methods: Industrial production of this compound often relies on the condensation of 4-oxocarboxylic acids with hydroxylamine due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-propyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazinones, triazines, and other heterocyclic compounds .
Applications De Recherche Scientifique
4-Methyl-2-propyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also undergo cyclization reactions, leading to the formation of stable heterocyclic structures . The specific pathways and targets depend on the context of its application, such as its antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Hydroxy-6H-1,3-oxazin-6-ones: These compounds have a hydroxyl group at the 4-position and exhibit similar reactivity and applications.
1,3,5-Triazines: These compounds share a similar ring structure and are used in similar applications, such as antimicrobial agents and polymer production.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other oxazinones and triazines .
Propriétés
Numéro CAS |
118170-48-2 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-methyl-2-propyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-7-9-6(2)5-8(10)11-7/h5H,3-4H2,1-2H3 |
Clé InChI |
LTMQZOCGVDWUKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


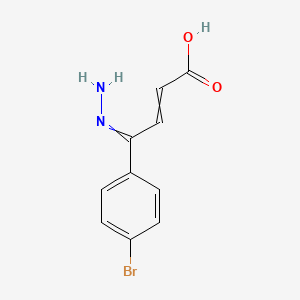
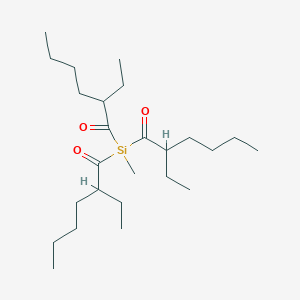
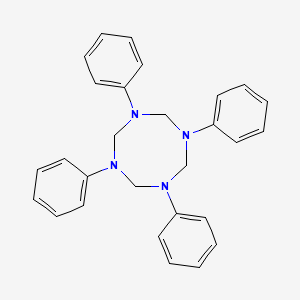

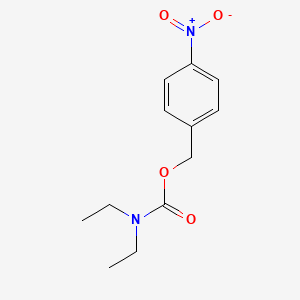
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
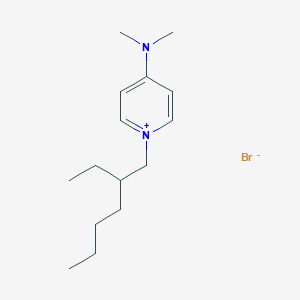
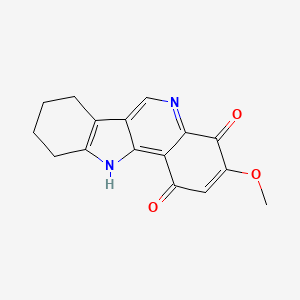
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
